3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid (CAS 1368906-81-3, molecular formula C₈H₁₂N₂O₂, molecular weight 168.19 g/mol) is a heterocyclic carboxylic acid built on a 1,2-dimethylimidazole core with a propanoic acid side chain attached at the ring 4-position. The compound belongs to the class of imidazole-4-alkanoic acids and is supplied exclusively as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic use.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13078024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C)CCC(=O)O
InChIInChI=1S/C8H12N2O2/c1-6-9-7(5-10(6)2)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
InChIKeyXHVGQJLPMTVBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic Acid: Structural Identity and Procurement-Relevant Classification


3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid (CAS 1368906-81-3, molecular formula C₈H₁₂N₂O₂, molecular weight 168.19 g/mol) is a heterocyclic carboxylic acid built on a 1,2-dimethylimidazole core with a propanoic acid side chain attached at the ring 4-position . The compound belongs to the class of imidazole-4-alkanoic acids and is supplied exclusively as a research-grade chemical (typical purity ≥95%) for non-human, non-therapeutic use . Its substitution pattern—methyl groups at N1 and C2, with the acid-bearing C3 linker at C4—distinguishes it from numerous regioisomeric dimethylimidazole-propanoic acid analogs that place the side chain at the 5-position or alter the methylation topology [1].

Why 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic Acid Cannot Be Replaced by Generic Imidazole-Propanoic Acid Analogs


Imidazole-propanoic acid derivatives are not interchangeable building blocks. The position of the propanoic acid appendage on the imidazole ring (C4 vs. C5) and the methylation pattern (1,2- vs. 4,5- vs. 1,5-dimethyl) control the vector of the carboxylic acid exit vector, the pKₐ of the imidazole ring, and the hydrogen-bond donor/acceptor topology [1]. In the p53-MDM2 protein-protein interaction field, tetra-substituted imidazole inhibitors achieve low-nanomolar biochemical potency through precise positioning of substituents, and even modest regioisomeric shifts abolish affinity [2]. For 3-(1,2-dimethyl-1H-imidazol-4-YL)propanoic acid, the 1,2-dimethyl-4-propanoic acid arrangement offers a sterically defined scaffold that cannot be replicated by the commercially more common 4,5-dimethyl-1-imidazolyl-propanoic acid or the 1,2-dimethyl-5-yl-propanoic acid positional isomer. Procurement of the correct regioisomer is therefore a prerequisite for maintaining SAR continuity in any imidazole-focused medicinal chemistry program.

Quantitative Differentiation Evidence for 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic Acid Versus Closest Analogs


Regiochemical Identity: 4-YL Propanoic Acid Connectivity Distinct from the 5-YL Positional Isomer

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid bears the propanoic acid chain at the imidazole C4 position, in contrast to the commercially available positional isomer 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid (CAS 1507583-03-0), which places a branched propanoic acid at C5 [1]. The C4 attachment produces a linear ethylene spacer between the ring and the carboxylate, whereas the C5 isomer incorporates an α-methyl branch, altering both the carboxylic acid pKₐ and the conformational flexibility of the side chain. These two compounds share the identical molecular formula (C₈H₁₂N₂O₂) and molecular weight (168.19 g/mol) but are structural isomers with non-overlapping InChI keys, meaning they are distinct chemical entities for patent, SAR, and procurement purposes [1].

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Computed Physicochemical Property Comparison Versus the Des-Methyl Parent 3-(1H-Imidazol-4-yl)propanoic Acid

The introduction of two methyl groups at the N1 and C2 positions of the imidazole ring differentiates the target compound from the unsubstituted parent 3-(1H-imidazol-4-yl)propanoic acid (CHEBI:73087) [1]. According to computed property data from PubChem for the closely related 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoic acid isomer (used as the best available surrogate for target compound computed properties), the dimethylated scaffold exhibits an XLogP3-AA of 0.5, a topological polar surface area of 55.1 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [2]. In contrast, the des-methyl parent 3-(1H-imidazol-4-yl)propanoic acid has a lower computed logP (approximately -0.3 to 0.1 depending on the prediction method) and a different H-bond profile due to the free N-H imidazole [1]. The N1-methylation in the target compound eliminates the imidazole N-H hydrogen bond donor, reducing the H-bond donor count from 2 to 1 and increasing lipophilicity, which affects both solubility and membrane permeability [3].

Physicochemical Properties Drug-Likeness Lead Optimization

Class-Level Imidazole Scaffold Relevance to p53-MDM2 Inhibition

Imidazole-based scaffolds have been validated as privileged chemotypes for disrupting the p53-MDM2 protein-protein interaction. Vaupel et al. (2014) reported tetra-substituted imidazole inhibitors achieving low nanomolar biochemical potency (FRET assay) and translating this potency into antiproliferative activity on the p53-dependent, MDM2-amplified SJSA-1 cell line [1]. The tetra-substituted scaffold requires four substituents on the imidazole core; 3-(1,2-dimethyl-1H-imidazol-4-YL)propanoic acid, with its carboxylic acid handle at C4 and methyl groups at N1 and C2, provides three of the four required substituent positions pre-installed, leaving the C5 position available for further elaboration. This contrasts with the more common 4,5-dimethyl-1-imidazolyl-propanoic acid scaffold, where the propanoic acid is attached via the N1 position, altering the exit vector and reducing suitability for C4/C5-focused SAR exploration .

Oncology Protein-Protein Interaction MDM2 Inhibitors

Commercially Available Purity and Supply Specification for Reproducible Research Procurement

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid is available from major research chemical suppliers at a specified purity of 95% (CAS 1368906-81-3, product number 2212261) . This purity specification provides a verifiable procurement benchmark. Several close structural analogs, including 3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid and 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid, are also commercially available, but their different CAS numbers and substitution patterns mean that cross-contamination or mis-shipment of regioisomers is a documented procurement risk that must be controlled by verifying CAS number, IUPAC name, and analytical data (NMR, MS) upon receipt . The target compound's CAS number (1368906-81-3) is unique and not assigned to any other imidazole-propanoic acid derivative.

Chemical Procurement Reproducibility Quality Control

Recommended Research Application Scenarios for 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic Acid


Medicinal Chemistry: Trisubstituted Imidazole Scaffold for p53-MDM2 Inhibitor Elaboration

As a trisubstituted imidazole bearing a carboxylic acid at C4 and methyl groups at N1 and C2, this compound is suited as a late-stage diversification intermediate for tetra-substituted imidazole MDM2 inhibitor programs. The C4-propanoic acid can be coupled to amines or alcohols to generate amide or ester libraries, while the free C5 position enables further substitution guided by co-crystal structures of MDM2 with tetra-substituted imidazole ligands (PDB 4oq3) [1]. The scaffold is structurally aligned with the class of inhibitors reported by Vaupel et al., which achieve nanomolar biochemical potency and micromolar cellular antiproliferative activity [1].

Chemical Biology: Imidazole-Containing Probe with Altered H-Bond Donor Profile

The N1-methylation eliminates the imidazole N-H hydrogen bond donor present in the des-methyl parent 3-(1H-imidazol-4-yl)propanoic acid, reducing the H-bond donor count from 2 to 1 and increasing computed logP by approximately 0.5 units [2]. This property profile is useful for designing cell-permeable probes where excessive hydrogen bond donor capacity limits membrane permeability. The compound can serve as a control for assessing the contribution of the imidazole N-H to target binding in biochemical assays [2].

Synthetic Methodology: Model Substrate for C4-Selective Imidazole Functionalization

The defined 1,2-dimethyl-4-propanoic acid substitution pattern makes this compound a well-characterized model substrate for developing regioselective C-H functionalization or cross-coupling reactions at the remaining C5 position of the imidazole ring. The carboxylic acid group provides a convenient handle for product purification by acid-base extraction, and the two methyl groups serve as inert blocking groups that prevent N-H deprotonation side reactions .

Analytical Chemistry: Reference Standard for Regioisomer Differentiation by NMR and LC-MS

Given that multiple imidazole-propanoic acid regioisomers share the identical molecular formula (C₈H₁₂N₂O₂) and molecular weight (168.19 g/mol), this compound serves as a certified reference standard (95% purity) for developing HPLC, LC-MS, or ¹H/¹³C NMR methods capable of distinguishing C4-attached from C5-attached or N1-attached propanoic acid regioisomers . The unique chemical shift pattern of the ethylene spacer protons (C₆ and C₇) provides a diagnostic signature for identity confirmation.

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